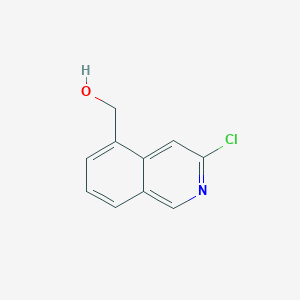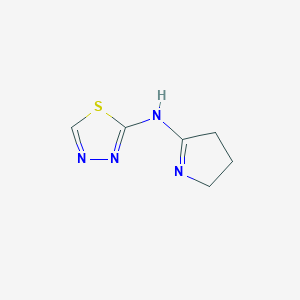
N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrrole ring fused with a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-pyrrole with thiadiazole derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or thiadiazole rings.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or sensors.
Mecanismo De Acción
The mechanism by which N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-dihydro-2H-pyrrol-5-yl)glycine: Another pyrrole derivative with different functional groups.
3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine: A compound with a pyridine ring instead of a thiadiazole ring.
Uniqueness
N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrrole and thiadiazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H8N4S |
|---|---|
Peso molecular |
168.22 g/mol |
Nombre IUPAC |
N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H8N4S/c1-2-5(7-3-1)9-6-10-8-4-11-6/h4H,1-3H2,(H,7,9,10) |
Clave InChI |
VRUHBBHKEITNRU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC1)NC2=NN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


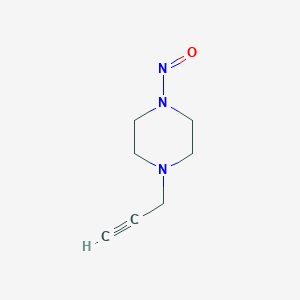
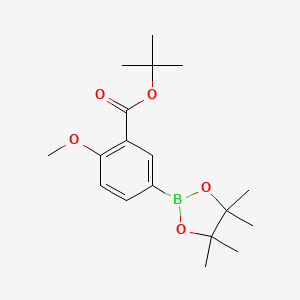
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
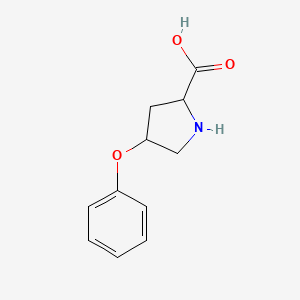
![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)

![8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13929585.png)
![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13929588.png)


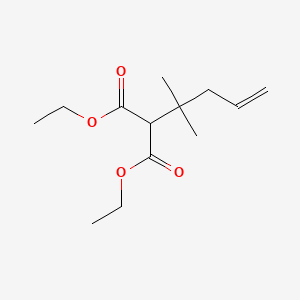
![Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13929620.png)
